2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-phenylacetamide
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Overview
Description
1H-Imidazo[1,2-b][1,2,4]triazole-6-acetamide, 5,6-dihydro-5-oxo-N-phenyl- is a heterocyclic compound that features a fused ring system combining imidazole and triazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1H-Imidazo[1,2-b][1,2,4]triazole-6-acetamide, 5,6-dihydro-5-oxo-N-phenyl- can be achieved through multicomponent reactions (MCRs). One effective method involves the reaction of aminotriazoles, isocyanides, and aldehydes under controlled conditions . The products are typically characterized using techniques such as 1H and 13C NMR spectroscopy, mass spectrometry (MS), and elemental analysis .
Chemical Reactions Analysis
1H-Imidazo[1,2-b][1,2,4]triazole-6-acetamide, 5,6-dihydro-5-oxo-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It has been explored for its potential cytotoxic activities against tumor cells.
Antimicrobial Activity: Derivatives of this compound have demonstrated antimicrobial properties, making them candidates for the development of new antibiotics.
Materials Science: The unique structural features of this compound make it suitable for use in the design of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Imidazo[1,2-b][1,2,4]triazole-6-acetamide, 5,6-dihydro-5-oxo-N-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1H-Imidazo[1,2-b][1,2,4]triazole-6-acetamide, 5,6-dihydro-5-oxo-N-phenyl- can be compared with other similar compounds such as:
1,3,4-Oxadiazole: Known for its anti-inflammatory properties.
1,3,4-Thiadiazole: Exhibits antimicrobial activity.
1,2,4-Triazole: Widely studied for its broad range of biological activities.
These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of 1H-Imidazo[1,2-b][1,2,4]triazole-6-acetamide, 5,6-dihydro-5-oxo-N-phenyl-.
Properties
CAS No. |
1158786-58-3 |
---|---|
Molecular Formula |
C12H11N5O2 |
Molecular Weight |
257.25 g/mol |
IUPAC Name |
2-(5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)-N-phenylacetamide |
InChI |
InChI=1S/C12H11N5O2/c18-10(15-8-4-2-1-3-5-8)6-9-11(19)16-12-13-7-14-17(9)12/h1-5,7,9H,6H2,(H,15,18)(H,13,14,16,19) |
InChI Key |
MJZNSZUDWGZFCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=NC=NN23 |
Origin of Product |
United States |
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